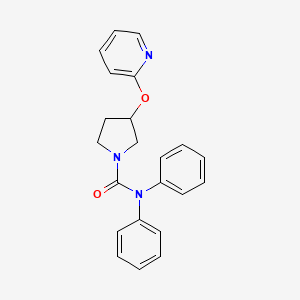
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . N-(Pyridin-2-yl)amides, which are part of the compound’s structure, can be formed via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Synthesis and Biological Activity
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide and its derivatives are used in the synthesis of various organic compounds. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, such as 3-amino-4,6-dimethyl-N-(5-arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide, has been reported. These compounds have applications in dyeing polyester fibers and exhibit significant antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Chemical Synthesis
Research has also focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles. These are synthesized using a base like arylaldehydes, ammonium formate, and aceto acetanilide. Such compounds have potential applications in various chemical processes (Karthikeyan et al., 2014).
Antimicrobial and Antifungal Agents
Several derivatives of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide have been evaluated for their antimicrobial and antifungal properties. These studies aim to develop effective agents against various pathogenic bacteria and fungi. For instance, specific derivatives have shown broad-spectrum antibacterial activity and are comparable to established drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).
Crystal Chemistry
The compound and its derivatives have been studied in the context of crystal chemistry, focusing on intermolecular interactions. For example, research on N,N'-diphenylisophthalamide and related compounds has provided insights into the structural aspects of these chemicals, which is vital for understanding their behavior in different applications (Malone et al., 1997).
Metal Kinase Inhibition
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent and selective inhibitors of the Met kinase family. These inhibitors have potential applications in cancer therapy and have entered clinical trials (Schroeder et al., 2009).
Metal Complexes Formation
Studies have been conducted on metal complexes of derivatives such as 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, expanding the understanding of their potential in creating various metal complexes. This research adds to the substantial work done on analogous pyridine ligands (Bates et al., 2008).
Enantioselective Intramolecular Addition
Catalysis involving compounds like tertiary enamides has been explored to achieve enantioselective intramolecular addition, producing enantioenriched derivatives. This has implications in the synthesis of complex organic molecules (Yang et al., 2009).
Propriétés
IUPAC Name |
N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUHXKECPLRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
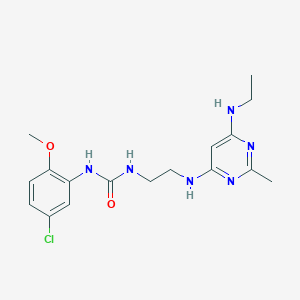
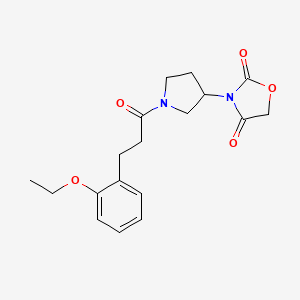
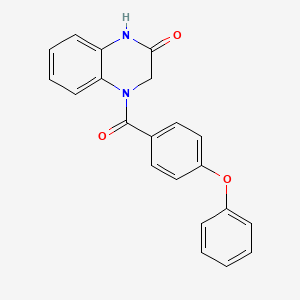
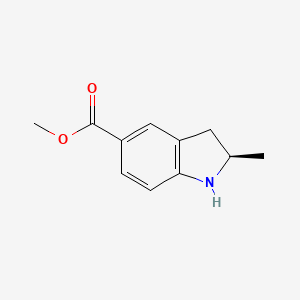
![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)
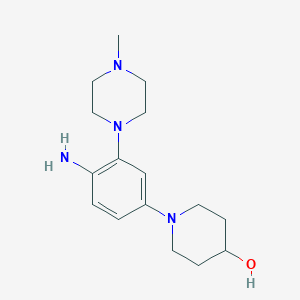
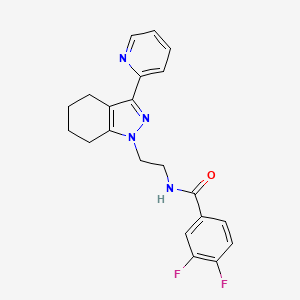
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)